molecular formula C12H22O4 B14067328 Dimethyl 2-hexylbutanedioate CAS No. 101972-91-2

Dimethyl 2-hexylbutanedioate

Cat. No.: B14067328
CAS No.: 101972-91-2
M. Wt: 230.30 g/mol
InChI Key: PXJBDEFGOKTSFZ-UHFFFAOYSA-N
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Description

Dimethyl 2-hexylbutanedioate is a branched-chain diester derivative of butanedioic acid (succinic acid), where the second carbon of the succinate backbone is substituted with a hexyl group. It is primarily used in industrial applications, including polymer plasticizers, lubricant additives, and specialty solvents. Its ester groups and alkyl chain length make it a candidate for studying structure-activity relationships in organic chemistry and materials science.

Properties

CAS No.

101972-91-2

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

dimethyl 2-hexylbutanedioate

InChI

InChI=1S/C12H22O4/c1-4-5-6-7-8-10(12(14)16-3)9-11(13)15-2/h10H,4-9H2,1-3H3

InChI Key

PXJBDEFGOKTSFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-hexylbutanedioate can be synthesized through the esterification of hexyl alcohol with butanedioic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:

Hexyl alcohol+Butanedioic acidDimethyl 2-hexylbutanedioate+Water\text{Hexyl alcohol} + \text{Butanedioic acid} \rightarrow \text{this compound} + \text{Water} Hexyl alcohol+Butanedioic acid→Dimethyl 2-hexylbutanedioate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-hexylbutanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into hexyl alcohol and butanedioic acid in the presence of water and an acid or base catalyst.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Transesterification: Alcohols, acid or base catalysts.

Major Products Formed

    Hydrolysis: Hexyl alcohol and butanedioic acid.

    Reduction: Hexyl alcohol and butanediol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Dimethyl 2-hexylbutanedioate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Biological Studies: The compound is used in studies involving ester hydrolysis and enzyme activity.

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.

    Industrial Applications: The ester is used in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl 2-hexylbutanedioate involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from reducing agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with dimethyl 2-hexylbutanedioate:

Compound Structure Key Applications Key Differences
This compound CH₃OOC-CH(C₆H₁₃)-COOCH₃ Plasticizers, solvents, lubricants Branched hexyl group enhances steric hindrance and lipophilicity.
Dimethyl fumarate (DMF) CH₃OOC-CH=CH-COOCH₃ Multiple sclerosis therapy, anti-inflammatory Conjugated double bond enables electrophilic reactivity and Nrf2 pathway activation .
Dibutyl 4-acetyl-4-methylheptanedioate C₄H₉OOC-C(CH₃)(COC₂H₅)-COOC₄H₉ Specialty polymers, surfactants Acetyl and methyl substituents increase branching and thermal stability .
Hexamethylene diisocyanate O=C=N-(CH₂)₆-N=C=O Polyurethane production, adhesives Reactive isocyanate groups enable crosslinking; higher toxicity .

Comparative Pharmacological Data (Dimethyl Fumarate vs. Interferon β-1a)

While this compound lacks clinical data, dimethyl fumarate (DMF) has been extensively studied in multiple sclerosis (MS). Key findings from a retrospective cohort study comparing DMF with interferon β-1a (IFNβ-1a) include :

Parameter DMF (n=218) IFNβ-1a (n=98) p-value
Clinical relapse rate 24.5% 9.6% <0.001
New MRI lesions 28.6% 8.7% <0.001
NEDA (No Evidence of Disease Activity) at 15 months 79.9% 51.1% <0.001

DMF demonstrated superior efficacy in reducing disease activity, attributed to its dual mechanism of Nrf2-mediated antioxidant responses and Th2 immune modulation. In contrast, IFNβ-1a primarily exerts antiviral and immunomodulatory effects via receptor binding but showed lower patient adherence due to injection-related side effects .

Industrial and Material Properties

  • Lipophilicity: this compound’s hexyl branch increases its logP value compared to linear-chain succinate esters, enhancing compatibility with nonpolar matrices in polymer blends.
  • Thermal Stability : Branched esters like this compound exhibit higher decomposition temperatures (>250°C) than dibutyl malonates (~200°C), making them suitable for high-temperature applications .
  • Reactivity : Unlike hexamethylene diisocyanate (reactive isocyanate groups), this compound lacks electrophilic sites, reducing its utility in crosslinking reactions .

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